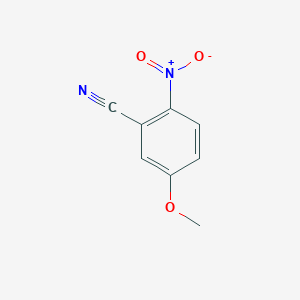

5-Methoxy-2-nitrobenzonitrile

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 263768. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-methoxy-2-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c1-13-7-2-3-8(10(11)12)6(4-7)5-9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCXTYFJQZDWUNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70312869 | |

| Record name | 5-methoxy-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70312869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38469-84-0 | |

| Record name | 5-Methoxy-2-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38469-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 263768 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038469840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 38469-84-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263768 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methoxy-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70312869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance Within Organic Synthesis and Medicinal Chemistry

The importance of 5-Methoxy-2-nitrobenzonitrile stems from the reactivity of its distinct functional groups, which allow for a variety of chemical transformations. The electron-withdrawing nitro group and the nitrile group, positioned ortho to each other, alongside the electron-donating methoxy (B1213986) group, provide multiple reaction sites for constructing elaborate molecular architectures. ontosight.ai

The nitro group can be readily reduced to form an amino group, a fundamental transformation that opens pathways to a wide array of nitrogen-containing compounds. ontosight.ai Similarly, the nitrile group can undergo reactions such as hydrolysis to form carboxylic acids or reduction to yield amines. ontosight.ai This multi-functional nature allows chemists to selectively modify the molecule and build complex scaffolds.

A significant application of ortho-nitrobenzonitriles, including this compound, is in the synthesis of quinazolinones. Research has demonstrated a one-pot conversion of substituted ortho-nitrobenzonitriles into quinazolin-4(3H)-ones, which are core structures in many biologically active compounds. clockss.org Further highlighting the potential of this scaffold, the related compound 5-methoxy-2-nitrobenzoic acid serves as a starting material for the synthesis of dictyoquinazol A, a known neuroprotective agent. sigmaaldrich.com This suggests the utility of the this compound framework in developing novel therapeutic agents.

Overview of Benzene Nitrile Scaffolds in Target Molecule Synthesis

Direct Synthetic Routes to 5-Methoxy-2-nitrobenzonitrile

The synthesis of this compound can be achieved through several reliable methods, primarily starting from either the corresponding carboxylic acid or amide.

Cyanation of 5-Methoxy-2-nitrobenzoic Acid

One of the primary methods for synthesizing this compound is through the cyanation of 5-methoxy-2-nitrobenzoic acid. chemicalbook.com This transformation is a fundamental reaction in organic chemistry that introduces a nitrile group. 5-Methoxy-2-nitrobenzoic acid itself can be prepared and serves as a crucial starting material for various synthetic pathways. sigmaaldrich.com

Dehydration of 5-Methoxy-2-nitrobenzamide

An alternative and widely employed route to this compound is the dehydration of 5-methoxy-2-nitrobenzamide. chemicalbook.com This process involves the removal of a water molecule from the primary amide to form the nitrile functionality. orgoreview.commasterorganicchemistry.com This reaction is typically facilitated by strong dehydrating agents.

Common reagents used for this type of transformation include:

Phosphorus pentoxide (P₂O₅) orgoreview.comchemistrysteps.com

Phosphorus oxychloride (POCl₃) orgoreview.comchemistrysteps.com

Thionyl chloride (SOCl₂) orgoreview.comchemistrysteps.comcommonorganicchemistry.com

Trifluoroacetic anhydride (B1165640) (TFAA) commonorganicchemistry.com

The selection of the dehydrating agent can be critical and often depends on the substrate's sensitivity to acidic conditions. commonorganicchemistry.com For instance, reagents like phosphorus trichloride (B1173362) (PCl₃) and tris(dimethylamino)phosphine (P(NMe₂)₃) have also been shown to be effective under mild conditions. nih.gov The general mechanism involves the activation of the amide's carbonyl oxygen, converting it into a good leaving group, followed by elimination to yield the nitrile. chemistrysteps.com

| Starting Material | Reagent | Product |

| 5-Methoxy-2-nitrobenzamide | SOCl₂/DMF | This compound |

Table 1: Synthesis of this compound via dehydration.

Strategic Derivatization and Functionalization of this compound

The structure of this compound, with its reactive nitro and nitrile groups, as well as the activated aromatic ring, allows for a variety of strategic modifications.

Reductive Transformations of the Nitro Group to Amino Benzonitriles

The nitro group of this compound can be readily reduced to an amino group, yielding 2-amino-5-methoxybenzonitrile (B1273454). cymitquimica.comsigmaaldrich.com This transformation is a key step in the synthesis of many biologically active compounds and other complex organic molecules.

Several methods are effective for this reduction:

Catalytic Hydrogenation: This is a common and efficient method. The reaction is typically carried out using a metal catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. rsc.org This method is often preferred due to its clean reaction profile and high yields. The hydrogenation can be performed at room temperature and atmospheric pressure (using a hydrogen balloon) or at elevated pressures and temperatures for industrial-scale production. google.com

Metal-Acid Systems: Combinations like iron metal in the presence of hydrochloric acid are also effective and widely used for nitro group reductions. youtube.com

Other Reducing Agents: Other reagents such as sodium dithionite (B78146) can also be employed for the reduction of nitro groups to amines. youtube.comscholarsresearchlibrary.com

| Starting Material | Reagent/Catalyst | Product |

| This compound | H₂, Pd/C | 2-Amino-5-methoxybenzonitrile |

| 5-Methoxy-2-nitrobenzoic acid | H₂, Pd/C | 2-Amino-5-methoxybenzoic acid |

Table 2: Reduction of the nitro group.

Conversion to 2-Isocyanato-5-methoxybenzonitrile and Related Isocyanato Analogues

The amino group of 2-amino-5-methoxybenzonitrile can be further converted to an isocyanate group. This transformation opens up another avenue for derivatization, as isocyanates are highly reactive intermediates used in the synthesis of ureas, carbamates, and other nitrogen-containing heterocycles. The conversion is typically achieved by reacting the amine with phosgene (B1210022) or a phosgene equivalent.

Modifications at the Aromatic Ring System, e.g., Introduction of Alkoxy Substituents (e.g., 4-ethoxy, 4-pentyloxy, 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzonitrile)

The aromatic ring of this compound is susceptible to further substitution, allowing for the introduction of various functional groups, particularly alkoxy substituents. This is often achieved through nucleophilic aromatic substitution (SNAAr) reactions, especially when an activating group is present on the ring.

For instance, the synthesis of 4,5-dialkoxy-2-nitroaniline derivatives has been achieved through a transetherification reaction, highlighting the potential for modifying the alkoxy groups on the benzene ring. uj.edu.pl While the direct alkoxylation of this compound at the 4-position is not explicitly detailed in the provided context, the chemistry of related nitroanilines suggests that such modifications are feasible. uj.edu.pl The introduction of substituents like 4-ethoxy, 4-pentyloxy, or 4-(3-chloropropoxy) would lead to a library of novel compounds with potentially interesting properties. The synthesis of such compounds would likely start from a precursor that allows for regioselective introduction of the second alkoxy group, such as a 4-hydroxy-5-methoxy-2-nitrobenzonitrile intermediate.

Utility of 5 Methoxy 2 Nitrobenzonitrile As a Versatile Synthetic Intermediate

Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of biologically active compounds, including many pharmaceuticals. 5-Methoxy-2-nitrobenzonitrile serves as a key starting material for the synthesis of several important classes of these heterocycles. The presence of the ortho-nitro and cyano groups on the benzene (B151609) ring is particularly advantageous for the construction of fused heterocyclic systems.

Quinazoline (B50416) and its derivatives are a prominent class of nitrogen-containing heterocycles that exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The synthesis of the quinazoline core often involves the cyclization of a 2-aminobenzonitrile (B23959) derivative with a suitable one-carbon synthon.

While direct synthesis from this compound is not extensively documented, a closely related compound, 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile (B1314705), has been successfully employed in the synthesis of novel quinazoline derivatives with potential antitumor activity. The synthetic strategy involves the reduction of the nitro group to an amine, followed by cyclization to form the quinazoline ring.

A plausible and analogous synthetic pathway for the utilization of this compound in quinazoline synthesis would involve the following key steps:

Reduction of the Nitro Group: The nitro group of this compound can be readily reduced to an amino group (–NH2) using various reducing agents, such as sodium dithionite (B78146) or catalytic hydrogenation. This transformation yields the crucial intermediate, 2-amino-5-methoxybenzonitrile (B1273454).

Cyclization: The resulting 2-amino-5-methoxybenzonitrile can then be reacted with a suitable one-carbon source, such as dimethylformamide-dimethylacetal (DMF-DMA), to construct the pyrimidine (B1678525) ring of the quinazoline scaffold. This cyclization step is a common and efficient method for the formation of the quinazoline core.

The following table outlines the key transformations in the proposed synthesis of quinazoline derivatives from this compound:

| Step | Reactant | Reagent(s) | Product | Purpose |

| 1 | This compound | Sodium Dithionite or H2/Pd-C | 2-amino-5-methoxybenzonitrile | Reduction of the nitro group to form the key amine intermediate. |

| 2 | 2-amino-5-methoxybenzonitrile | Dimethylformamide-dimethylacetal (DMF-DMA) | 6-Methoxyquinazoline derivative | Cyclization to form the quinazoline ring system. |

This synthetic approach highlights the utility of this compound as a precursor to valuable quinazoline scaffolds, which are of significant interest in medicinal chemistry.

Benzotriazines are another important class of nitrogen-containing heterocycles with a range of applications in pharmaceuticals and materials science. The synthesis of the 1,2,3-benzotriazine (B1250035) ring system can be achieved through the diazotization of 2-aminobenzamide (B116534) or related ortho-amino-substituted benzene derivatives.

While direct synthetic routes starting from this compound are not explicitly detailed in the available literature, its chemical structure suggests a potential pathway for its use as a precursor. The key to this transformation would again be the reduction of the nitro group to an amino group, yielding 2-amino-5-methoxybenzonitrile.

From this intermediate, a plausible route to a benzotriazine scaffold could involve the following steps:

Hydrolysis of the Nitrile Group: The cyano group of 2-amino-5-methoxybenzonitrile could be hydrolyzed to a carboxamide group (–CONH2) under acidic or basic conditions to yield 2-amino-5-methoxybenzamide (B112179).

Diazotization and Cyclization: The resulting 2-amino-5-methoxybenzamide could then undergo diazotization with a reagent like sodium nitrite (B80452) in the presence of a strong acid. The resulting diazonium salt would be unstable and likely cyclize in situ to form the 6-methoxy-1,2,3-benzotriazin-4(3H)-one scaffold.

This proposed pathway is analogous to established methods for the synthesis of benzotriazinones from 2-aminobenzamides. The versatility of the functional groups in this compound allows for its theoretical application in the construction of these important heterocyclic systems.

Precursor in the Synthesis of Complex Organic Molecules

Beyond the construction of fundamental heterocyclic systems, this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its utility in this regard is primarily due to the sequential reactivity of its functional groups, which allows for the stepwise introduction of molecular complexity.

The nitro and cyano groups can be transformed into a variety of other functionalities, providing access to a wide range of substituted aromatic compounds. For instance, the nitro group can be reduced to an amine, which can then participate in a plethora of reactions, including amide bond formation, diazotization, and the formation of other nitrogen-containing heterocycles. The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine.

While specific examples of the use of this compound in the total synthesis of complex natural products are not prominently featured in the literature, its role as a versatile building block is evident from its commercial availability and its frequent appearance in chemical supplier catalogs for research and development purposes. The combination of the electron-withdrawing nitro and cyano groups with the electron-donating methoxy (B1213986) group creates a unique electronic profile on the aromatic ring, influencing its reactivity in various synthetic transformations.

Role in Pharmaceutical Intermediate Development

The structural motif of this compound is found within several important pharmaceutical intermediates. Its utility in this area is a direct consequence of its ability to serve as a scaffold for the construction of more complex molecules with desired pharmacological activities.

A significant example of the importance of the core structure of this compound is found in the synthesis of the anticoagulant drug betrixaban (B1666923). A key intermediate in the synthesis of betrixaban is N-(5-chloro-2-pyridyl)-5-methoxy-2-nitrobenzamide. This intermediate is prepared from 5-methoxy-2-nitrobenzoic acid, a compound that can be derived from this compound via hydrolysis of the nitrile group. This highlights the direct relevance of the 5-methoxy-2-nitrophenyl scaffold in the development of modern pharmaceuticals.

The general utility of this compound as a medical intermediate is also recognized by its inclusion in the product portfolios of various chemical suppliers catering to the pharmaceutical industry. tcichemicals.com The compound's potential for elaboration into a variety of bioactive molecules makes it a valuable starting material for drug discovery and development programs.

The following table summarizes the key role of the 5-methoxy-2-nitrophenyl moiety in the synthesis of a pharmaceutical intermediate:

| Starting Material (related to) | Intermediate | Target Drug Class |

| 5-Methoxy-2-nitrobenzoic acid | N-(5-chloro-2-pyridyl)-5-methoxy-2-nitrobenzamide | Anticoagulant (Factor Xa inhibitor) |

Employment in Multi-component Reaction Architectures

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of compounds for drug discovery.

While there is no direct evidence in the current literature of this compound itself being a reactant in a multi-component reaction, its derivative, 2-amino-5-methoxybenzonitrile, has the potential to be a valuable component in such reactions. As established, this compound can be readily converted to 2-amino-5-methoxybenzonitrile through the reduction of the nitro group.

2-Aminobenzonitrile and its derivatives are known to participate in various multi-component reactions to form diverse heterocyclic scaffolds. For example, the reaction of a 2-aminobenzonitrile with an aldehyde and another nucleophile can lead to the formation of quinazoline derivatives in a one-pot process.

Therefore, this compound can be considered a precursor to a substrate for multi-component reactions. This two-step approach, involving an initial reduction followed by a multi-component reaction, would still offer an efficient route to complex, functionalized heterocyclic molecules. This potential application further underscores the versatility of this compound as a synthetic intermediate.

Investigations into Biological Activities and Medicinal Chemistry Applications of 5 Methoxy 2 Nitrobenzonitrile Derivatives

Development of Histamine (B1213489) Receptor Inhibitors

The histamine H1 (H1R) and H4 (H4R) receptors are crucial mediators in allergic and inflammatory responses. nih.govimrpress.com H1R antagonists are widely used therapeutics for allergic conditions, while the H4R is recognized as a novel target for treating inflammatory diseases like atopic dermatitis and asthma due to its expression on immune cells. imrpress.comnih.govjwatch.org The synergistic effect of antagonizing both H1R and H4R has been shown to ameliorate chronic allergic dermatitis, suggesting that dual-acting antagonists could offer significant therapeutic benefits. nih.govmyds.me

Antagonist Activity at H1R and H4R

While the development of dual H1R/H4R antagonists is an active area of research, specific investigations detailing the synthesis and antagonist activity of compounds derived directly from 5-methoxy-2-nitrobenzonitrile are not extensively documented in publicly available literature. The general strategy in the field involves creating hybrid molecules that combine the pharmacophoric features necessary for interacting with both receptor subtypes. nih.gov The goal is to develop compounds that can simultaneously block histamine-mediated pruritus and inflammation, offering a more comprehensive treatment for allergic diseases. nih.govmyds.me

Structure-Activity Relationship (SAR) Studies for Histamine Receptor Modulators Derived from this compound

Comprehensive Structure-Activity Relationship (SAR) studies are fundamental to optimizing the potency and selectivity of receptor antagonists. For histamine receptors, SAR studies typically explore how modifications to a core scaffold affect binding affinity and functional activity at H1R and H4R. Key structural elements often include a basic amine moiety and aromatic features that interact with specific residues within the receptor binding pockets. However, without specific examples of histamine receptor modulators derived from this compound, a detailed SAR analysis for this particular class of compounds cannot be constructed.

Design and Synthesis of Protein Lysine (B10760008) Methyltransferase (PKMT) Inhibitors

Epigenetic enzymes, particularly protein lysine methyltransferases (PKMTs), have emerged as critical targets in oncology. researchgate.net G9a, a key PKMT, is responsible for the methylation of histone H3 at lysine 9 (H3K9) and is often overexpressed in various cancers. nih.gov Its activity is linked to the repression of tumor suppressor genes, making its inhibition a promising strategy for cancer therapy. researchgate.netnih.gov

Targeting G9a and Related Epigenetic Enzymes

Derivatives of this compound have been instrumental in the synthesis of potent G9a inhibitors. Specifically, 4-benzyloxy-5-methoxy-2-nitrobenzonitrile, a closely related structure, serves as a key intermediate in the synthesis of a 2,4-diamino-7-alkoxy-quinazoline scaffold. nih.gov This scaffold has proven effective in targeting the G9a enzyme. The synthetic pathway involves the reduction of the nitro group to an amine, followed by cyclization to form the quinazoline (B50416) core. This core acts as a template for introducing various substituents to optimize binding affinity and selectivity for G9a. nih.gov

Comprehensive SAR Analysis for G9a Inhibitory Activity within this compound Derived Scaffolds

Extensive SAR studies on the 2,4-diamino-7-aminoalkoxy-quinazoline scaffold have provided valuable insights for designing potent G9a inhibitors. Modifications at the 7-position, derived from the methoxy (B1213986) group of the parent benzonitrile (B105546), have been thoroughly explored. The research revealed that incorporating a basic nitrogen atom at the terminus of the alkoxy chain was crucial for activity. nih.gov

Key findings from the SAR analysis include:

Chain Length: The length of the aminoalkoxy chain at the 7-position significantly impacts potency.

Terminal Amine Substitution: The nature of the substituent on the terminal nitrogen is well-tolerated, allowing for the introduction of larger capping groups. For instance, replacing acyclic amines with cyclic groups like pyrrolidine (B122466) or piperidine (B6355638) led to a notable increase in potency. The pyrrolidine derivative 18 (IC50 = 8 nM) was approximately five-fold more potent than its comparator compound 10 . nih.gov

Cyclic Amines: Cyclic amino groups such as pyrrolidine and piperidine were found to be more potent than their acyclic counterparts or morpholine. nih.gov

These findings are consistent with the X-ray co-crystal structure of an inhibitor complexed with G9a, which shows that the 7-aminoalkoxy side chain extends towards the solvent-exposed region of the binding site. nih.gov

| Compound | R Group (at 7-position) | G9a IC50 (nM) |

|---|---|---|

| 10 (UNC0224) | -O(CH₂)₃N(CH₃)₂ | 42 |

| 16 | -O(CH₂)₃NH(CH(CH₃)₂) | 150 |

| 18 | -O(CH₂)₃-(1-pyrrolidinyl) | 8 |

| 19 | -O(CH₂)₃-(1-piperidinyl) | 23 |

| 20 | -O(CH₂)₃-(4-morpholinyl) | 590 |

Exploration of Antitumor Properties in Related Scaffolds, such as Substituted 1,2,3-Benzotriazines

The 1,2,3-benzotriazine (B1250035) core is another important heterocyclic scaffold that can be synthesized from precursors related to this compound. These compounds have been investigated for their potential as antitumor agents, particularly as inhibitors of angiogenesis by targeting receptor tyrosine kinases like VEGFR-2. nih.govmdpi.com

The synthesis of these scaffolds involves the transformation of the nitrobenzonitrile into a 2-amino-benzonitrile derivative, which can then be diazotized and cyclized to form the benzotriazine ring. The methoxy group from the starting material is retained at the 6-position of the final benzotriazine structure, influencing the compound's biological activity. nih.govmdpi.com A series of novel substituted 1,2,3-benzotriazines were designed and synthesized, with antiproliferative effects tested on microvascular endothelial cells (MVECs). nih.gov Introduction of a methoxy group was a key feature in these designs. nih.gov

One of the most effective compounds identified was 8m (4-(3-Chloro-4-fluoroanilino)-7-(3-chloropropoxy)-6-methoxy-1,2,3-benzotriazine), which demonstrated potent antiproliferative effects. nih.gov It was found to be 4-10 times more potent than the reference compound PTK787 in inhibiting the growth of several cancer cell lines, including breast (T47D), prostate (DU145, PC-3), lung (LL/2), and melanoma (B16F0) cells. nih.gov Further studies explored replacing the 7-(3-chloropropoxy) group with other substituents to improve activity against VEGFR-2 kinase. mdpi.com For instance, replacing it with an ethoxy group generally increased the ability to inhibit VEGFR-2. mdpi.com

| Compound | Substituent (at position 4) | Substituent (at position 7) | Antiproliferative Activity (IC50, µM on MVECs) | VEGFR-2 Inhibition (%) at 10 µg/mL |

|---|---|---|---|---|

| 10m (similar to 8m) | 3-Chloro-4-fluoroanilino | 3-chloropropoxy | 7.98 | <10% |

| 11d | 3-Chloro-4-fluoroanilino | ethoxy | >25 | 49.20% |

| 11k | 4-Bromo-2-fluoroanilino | propoxy | 15.5 | 16.20% |

| 11n | 4-Bromo-2-fluoroanilino | isopropoxy | 16.5 | 19.30% |

| 11p | 4-Bromo-2-fluoroanilino | cyclopropylmethoxy | 17.0 | <10% |

Broader Pharmaceutical Research Prospects of this compound Analogues

The structural framework of this compound serves as a versatile scaffold for the development of novel therapeutic agents, with research prospects extending across several key areas of medicinal chemistry. The presence of the methoxy, nitro, and nitrile functional groups on the benzene (B151609) ring provides multiple points for chemical modification, allowing for the synthesis of a diverse library of analogues with a wide range of potential biological activities.

One of the most promising avenues of research for derivatives of this compound is in the field of oncology . The core structure is related to intermediates used in the synthesis of quinazoline-based antitumor agents. For instance, the structurally similar compound 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile (B1314705) is a key intermediate in the synthesis of novel quinazoline derivatives that have shown significant anticancer activity. mdpi.com This suggests that analogues of this compound could be developed as precursors for new cytotoxic or targeted cancer therapies. The antiproliferative potential of related structures is further supported by research on 2-phenylacrylonitrile (B1297842) derivatives, where the introduction of a cyano group into certain molecular frameworks leads to potent activity against various cancer cell lines.

Another significant area of investigation is the development of antimicrobial agents . Research on the related compound 5-Methoxy-2-methyl-3-nitrobenzonitrile indicates potential for antimicrobial properties, with studies suggesting it may inhibit the growth of certain bacteria and fungi. smolecule.com The broader class of nitroaromatic compounds has a well-established history in antimicrobial therapy, indicating that derivatives of this compound could be explored for activity against a range of pathogens, including drug-resistant strains.

Furthermore, the scaffold shows potential for the development of enzyme inhibitors . The presence of methoxy and nitro groups on aromatic rings is a common feature in molecules designed to inhibit various enzymes. For example, derivatives of 2-phenylbenzofuran (B156813) containing these substituents have been identified as potent inhibitors of monoamine oxidase (MAO), an enzyme implicated in neurological disorders. unica.it Additionally, 5-methoxy-2-mercaptobenzimidazole (B30804) has been identified as a highly efficient inhibitor of tyrosinase, an enzyme involved in melanin (B1238610) production. nih.govresearchgate.net This suggests that derivatives of this compound could be tailored to target specific enzyme active sites, leading to treatments for a variety of conditions.

The development of anti-inflammatory drugs represents another viable research direction. Analogues such as 5-Methoxy-2-methyl-3-nitrobenzonitrile have been explored for their potential anti-inflammatory properties. smolecule.com Given the role of inflammation in a multitude of diseases, from arthritis to cardiovascular disease, the development of novel anti-inflammatory agents from this chemical class is a significant prospect.

The following table summarizes the potential therapeutic applications for analogues derived from this compound based on research into structurally related compounds.

| Therapeutic Area | Potential Application | Rationale based on Analogous Compounds |

| Oncology | Development of cytotoxic or targeted anticancer agents. | Precursor for quinazoline-based antitumor drugs. mdpi.com |

| Infectious Diseases | Novel antibacterial and antifungal agents. | Antimicrobial activity observed in related nitrobenzonitrile derivatives. smolecule.com |

| Neurology | Treatment of neurological disorders through enzyme inhibition. | Methoxy and nitro-substituted aromatics can act as MAO inhibitors. unica.it |

| Dermatology | Agents for hyperpigmentation disorders. | Related benzimidazole (B57391) structures show potent tyrosinase inhibition. nih.govresearchgate.net |

| Inflammatory Diseases | Development of new anti-inflammatory drugs. | Anti-inflammatory potential noted in similar methoxy-nitrobenzonitriles. smolecule.com |

Proposed Mechanisms of Biological Action for Derived Compounds

The diverse biological activities observed in compounds structurally related to this compound can be attributed to several proposed mechanisms of action, largely influenced by the key functional groups present in the molecule.

A primary proposed mechanism, particularly for antimicrobial and some anticancer activities, involves the bioreduction of the nitro group . It is suggested that the nitroaromatic structure can undergo reduction within biological systems to form reactive nitroso and hydroxylamine (B1172632) intermediates. smolecule.com These reactive species are capable of interacting with and damaging cellular macromolecules such as DNA, proteins, and lipids, leading to cytotoxicity in pathogenic microorganisms and cancer cells. This mechanism is a well-established pathway for the activity of many nitroaromatic drugs.

Another significant mechanism of action is enzyme inhibition . For compounds acting as enzyme inhibitors, the interactions are more specific. Molecular docking studies on related methoxy- and nitro-substituted compounds have elucidated how these molecules can bind to the active sites of enzymes. For instance, in the case of tyrosinase inhibition by 5-methoxy-2-mercaptobenzimidazole, it is proposed that the compound binds to the enzyme's active site through a combination of hydrogen bonds and hydrophobic interactions with specific amino acid residues. nih.govresearchgate.net Similarly, for MAO inhibitors, the methoxy and nitro groups on the benzofuran (B130515) scaffold play a crucial role in determining the affinity and selectivity for the different isoforms of the enzyme. unica.it The nitrile group can also participate in binding interactions, further anchoring the molecule within the enzyme's active site.

For derivatives exhibiting anti-inflammatory effects, the proposed mechanism may involve the modulation of key inflammatory pathways. While specific mechanisms for this compound derivatives are not yet fully elucidated, related compounds are known to interfere with the production of inflammatory mediators. For example, some flavonoids with methoxy substitutions have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.

The following table outlines the proposed mechanisms of action for compounds derived from the this compound scaffold.

| Proposed Mechanism | Biological Target | Potential Therapeutic Effect |

| Bioreduction of Nitro Group | Cellular macromolecules (DNA, proteins) | Antimicrobial, Anticancer |

| Enzyme Inhibition | Active sites of specific enzymes (e.g., MAO, tyrosinase) | Treatment of neurological or pigmentation disorders |

| Modulation of Inflammatory Pathways | Key inflammatory enzymes (e.g., iNOS, COX-2) | Anti-inflammatory |

Advanced Spectroscopic and Analytical Characterization in 5 Methoxy 2 Nitrobenzonitrile Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 5-methoxy-2-nitrobenzonitrile by probing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms in the molecule. For this compound, the aromatic region of the spectrum is of particular interest. The benzene (B151609) ring contains three protons whose signals are influenced by the electronic effects of the three substituents: the electron-withdrawing nitro (-NO₂) and cyano (-CN) groups, and the electron-donating methoxy (B1213986) (-OCH₃) group. The strongly de-shielding nitro group causes protons ortho and para to it to shift downfield (to higher ppm values). The methoxy group, conversely, shields ortho and para protons, shifting them upfield. The single proton on the methoxy group's methyl component is expected to appear as a sharp singlet.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms and provides insights into their electronic environment. The spectrum for this compound will show eight distinct signals corresponding to the six carbons of the benzene ring, the carbon of the nitrile group, and the carbon of the methoxy group. The positions of the signals for the aromatic carbons are influenced by the attached functional groups, while the nitrile carbon has a characteristic chemical shift in the 115-120 ppm range.

Detailed spectral assignments are based on chemical shifts (δ), signal multiplicities (splitting patterns), and coupling constants (J).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~7.8 - 8.0 | Doublet (d) | ~9.0 |

| H-4 | ~7.4 - 7.6 | Doublet of doublets (dd) | J ≈ 9.0, 2.5 |

| H-6 | ~7.2 - 7.3 | Doublet (d) | ~2.5 |

| -OCH₃ | ~3.9 - 4.0 | Singlet (s) | N/A |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-CN | ~116 |

| C-OCH₃ | ~57 |

| Aromatic Carbons | ~105 - 165 (6 distinct signals) |

Mass Spectrometry Techniques (e.g., LC-MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of this compound and assessing its purity. The compound has a molecular formula of C₈H₆N₂O₃, which corresponds to a monoisotopic mass of approximately 178.0378 Da amadischem.comchemscene.com.

When coupled with a separation technique like Liquid Chromatography (LC-MS), it allows for the analysis of complex mixtures, making it ideal for monitoring reaction progress and identifying impurities. In a typical LC-MS analysis using electrospray ionization (ESI) in positive ion mode, this compound would be expected to be detected as a protonated molecule [M+H]⁺ at an m/z of approximately 179.0451. The high mass accuracy of modern mass spectrometers allows for the confirmation of the elemental composition.

| Ion Species | Expected m/z | Notes |

|---|---|---|

| [M]⁺ (Radical Cation) | 178.04 | Common in techniques like GC-MS with electron ionization (EI). |

| [M+H]⁺ (Protonated Molecule) | 179.05 | Common in soft ionization techniques like ESI or CI. |

| [M+Na]⁺ (Sodium Adduct) | 201.03 | Often observed in ESI-MS when sodium salts are present. |

Vibrational Spectroscopy (e.g., IR) for Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by specific absorption bands that correspond to its key functional moieties.

The most prominent peaks include the sharp and strong absorption from the nitrile (C≡N) triple bond stretch, and two strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro (NO₂) group. Other key signals include those for the aromatic C=C bonds, the C-O bond of the methoxy group, and C-H bonds of the aromatic ring and methyl group.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (-OCH₃) | Stretching | 3000 - 2850 |

| Nitrile (C≡N) | Stretching | 2230 - 2210 (strong, sharp) |

| Aromatic C=C | Stretching | 1600 - 1450 (multiple bands) |

| Nitro (NO₂) | Asymmetric Stretching | 1550 - 1500 (strong) |

| Nitro (NO₂) | Symmetric Stretching | 1370 - 1330 (strong) |

| Ether (Ar-O-CH₃) | C-O Stretching | 1275 - 1200 |

Chromatographic Methods (e.g., HPLC, UPLC) for Purity Determination and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential techniques for separating, identifying, and quantifying components in a mixture. For this compound, these methods are the standard for determining chemical purity and for monitoring the progress of a synthesis reaction by tracking the disappearance of reactants and the appearance of the product.

A typical analysis would employ a reverse-phase method, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as acetonitrile and water. A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of the target compound from any impurities or starting materials. Detection is commonly performed using a UV detector, as the aromatic ring and nitro group in this compound absorb UV light strongly. The purity is determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. If a single crystal of sufficient quality can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsional angles, confirming the exact connectivity and conformation of the molecule in the solid state.

Computational Chemistry and Theoretical Studies on 5 Methoxy 2 Nitrobenzonitrile and Its Derivatives

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of 5-Methoxy-2-nitrobenzonitrile. The methoxy (B1213986) (-OCH3) group, being an electron-donating group, and the nitro (-NO2) and cyano (-CN) groups, being strong electron-withdrawing groups, create a complex electronic environment within the molecule.

DFT calculations can be employed to determine key electronic properties and reactivity descriptors:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution provide insights into the molecule's reactivity. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with other molecules, including biological receptors.

Dipole Moment: Calculations of the dipole moment help in understanding the polarity of the molecule, which influences its solubility and ability to engage in dipole-dipole interactions.

Reactivity Indices: Parameters such as chemical hardness, softness, and electronegativity can be calculated to quantify the molecule's reactivity.

The electronic effects of the substituents significantly influence the reactivity of the aromatic ring. The methoxy group activates the ring towards electrophilic substitution, while the nitro and cyano groups are deactivating. DFT calculations can precisely model these effects, providing a quantitative basis for predicting the outcomes of chemical reactions. For instance, in nucleophilic aromatic substitution, the strongly deactivating nitro group stabilizes intermediates, a factor that can be quantified through computational analysis.

Molecular Modeling and Simulation for Ligand-Receptor Interactions

Molecular modeling and simulation are powerful tools to investigate how derivatives of this compound interact with biological targets. A significant application of this is in the design of inhibitors for the protein lysine (B10760008) methyltransferase G9a, which is implicated in various cancers. nih.gov Derivatives of this compound, particularly 2,4-diamino-7-aminoalkoxyquinazolines, have been extensively studied as G9a inhibitors. nih.govbenthamscience.comnih.govresearchgate.net

Computational docking is a key technique used to predict the binding orientation and affinity of a ligand to its receptor. For the quinazoline (B50416) derivatives of this compound, docking studies have been crucial in understanding their interaction with the G9a active site. nih.gov

These studies have revealed that the quinazoline scaffold can mimic the substrate of G9a, with specific functional groups forming key interactions with the amino acid residues in the binding pocket. For example, the design of potent G9a inhibitors has been guided by the strategy of introducing a lysine mimic side chain at the 7-position of the quinazoline ring, which can occupy the lysine binding channel of G9a. nih.govacs.org Docking models have successfully predicted binding modes that were later confirmed by X-ray crystallography. nih.gov

Key interactions identified through docking studies include:

Hydrogen bonds with specific aspartate residues in the G9a active site. researchgate.net

Hydrophobic interactions with residues such as tyrosine, leucine, and phenylalanine. researchgate.net

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the study of its conformational changes and stability over time. MD simulations have been applied to G9a in complex with quinazoline-based inhibitors to understand the flexibility of the ligand in the active site and the stability of the key interactions identified in docking studies. nih.govacs.orgunav.edu

These simulations can reveal:

The root-mean-square deviation (RMSD) of the complex, indicating its stability. acs.org

The root-mean-square fluctuation (RMSF) of individual residues, highlighting flexible regions of the protein.

The persistence of hydrogen bonds and other key interactions throughout the simulation. nih.gov

For instance, MD simulations have shown that the introduction of a guanidine (B92328) group to mimic the substrate peptide's arginine can lead to a more stable complex with G9a, with an increased number of hydrogen bonds. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activity. For the derivatives of this compound, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to develop predictive models for G9a inhibitory activity. benthamscience.com

In these studies, a series of 2,4-diamino-7-aminoalkoxyquinazoline derivatives were used to build the QSAR models. The models were generated using docking-based molecular alignment to ensure that the compounds were in a biologically relevant conformation. benthamscience.com

The resulting QSAR models showed high statistical significance, with good predictive power for new, untested compounds. benthamscience.com The contour maps generated from CoMFA and CoMSIA provide a visual representation of the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. This information is invaluable for the rational design of new, more potent inhibitors. benthamscience.com

Table 1: Statistical Parameters of a 3D-QSAR Study on 2,4-diamino-7-aminoalkoxyquinazoline G9a Inhibitors benthamscience.com

| Model | q² (Cross-validated correlation coefficient) | r² (Non-cross-validated correlation coefficient) |

| CoMFA | 0.700 | 0.952 |

| CoMSIA | 0.724 | 0.960 |

This table is based on data from a study on 2,4-diamino-7-aminoalkoxyquinazoline derivatives as G9a inhibitors and illustrates the predictive power of the developed QSAR models.

Prediction of Spectroscopic Parameters

Quantum chemical calculations, particularly DFT, are highly effective in predicting spectroscopic parameters such as NMR chemical shifts and vibrational frequencies (IR and Raman). For substituted benzonitriles, DFT calculations using the Gauge-Including Atomic Orbital (GIAO) method have been shown to reproduce experimental 15N NMR chemical shifts with high accuracy. nih.gov

This predictive capability is crucial for:

Confirming the structure of newly synthesized compounds.

Assigning ambiguous peaks in experimental spectra.

Studying the electronic effects of substituents on the spectroscopic properties of the molecule.

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, including the synthesis and transformations of this compound and its derivatives. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway and determine the most favorable mechanism.

For example, the synthesis of this compound involves the nitration of a methoxybenzonitrile precursor. Computational studies can model the directing effects of the methoxy and cyano groups, explaining the regioselectivity of the nitration reaction.

Furthermore, the reduction of the nitro group to an amine is a key step in the synthesis of the aforementioned quinazoline-based G9a inhibitors. nih.gov Theoretical calculations can elucidate the mechanism of this reduction, comparing different reducing agents and reaction conditions to predict the most efficient synthetic route. mdpi.com

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

Traditional synthesis of aromatic nitriles often involves harsh conditions or the use of toxic reagents like metal cyanides. Future research will focus on developing more efficient, selective, and greener synthetic routes to 5-Methoxy-2-nitrobenzonitrile and its analogues.

Key areas of development include:

Catalytic Systems: The exploration of novel catalysts, such as ruthenium or iron complexes, can facilitate the dehydration of aldoximes under neutral and mild conditions, providing an alternative route to nitrile compounds. organic-chemistry.org Electrocatalytic systems using simple, cost-effective metals like nickel also present a promising avenue for converting primary alcohols directly to nitriles under benign conditions. rsc.org

Biocatalysis: Engineered enzymes, specifically aldoxime dehydratases (Oxd), offer a sustainable and energy-efficient pathway for synthesizing aromatic nitriles. nih.govnih.gov This cyanide-free biocatalytic technology operates in water at low temperatures, aligning with green chemistry principles and showing potential for scaling from fine chemicals to bulk production. nih.govnih.gov

One-Pot Syntheses: Methodologies that combine multiple reaction steps into a single pot, such as the conversion of alcohols or aldehydes directly to nitriles using oxidants like trichloroisocyanuric acid in aqueous ammonia, can significantly improve efficiency and reduce waste. organic-chemistry.org

These advanced methodologies aim to improve upon existing protocols, such as the nitration of 5-methoxy-2-methylbenzonitrile (B3117271) or the multi-step synthesis of quinazoline (B50416) derivatives from related benzonitrile (B105546) intermediates, by increasing yield, minimizing byproducts, and reducing environmental impact. smolecule.commdpi.com

| Methodology | Key Features | Potential Advantages |

| Electrocatalysis | Uses simple nickel catalysts and electricity. | Operates under mild, benign conditions; cost-effective. rsc.org |

| Biocatalysis (Oxd) | Employs engineered aldoxime dehydratase enzymes. | Cyanide-free, sustainable, energy-efficient, uses water as a solvent. nih.govnih.gov |

| Catalytic Dehydration | Utilizes transition metal complexes (e.g., Ru, Fe). | High efficiency under neutral and mild conditions. organic-chemistry.org |

| One-Pot Oxidation | Converts alcohols/aldehydes directly to nitriles. | Reduces intermediate isolation steps, minimizes waste. organic-chemistry.org |

Identification of New Biological Targets and Therapeutic Applications for this compound Analogues

The this compound scaffold is a promising starting point for the development of new therapeutic agents. Analogues have already shown potential in various disease areas, indicating that further structural modifications could lead to the discovery of compounds with novel mechanisms of action.

Future research will likely focus on:

Expanding Therapeutic Areas: Analogues such as 5-Methoxy-2-methyl-3-nitrobenzonitrile have been investigated for antimicrobial and anti-inflammatory properties. smolecule.com The presence of methoxy (B1213986) and hydroxy groups on related benzimidazole (B57391) structures has been shown to enhance antioxidant activity. nih.gov These findings encourage the synthesis and screening of new derivatives against a wider range of diseases.

In Silico Drug Repurposing: Computational methods, including ligand-based and structure-based screening, can be used to predict new biological targets for existing libraries of benzonitrile derivatives. f1000research.com This strategy can rapidly identify potential applications for these compounds against targets like kinases or other enzymes involved in disease pathways. f1000research.com

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound core and analysis of the biological activities of the resulting analogues will be crucial. For instance, the synthesis of novel quinazoline derivatives has been used to probe SAR for antitumor activity. mdpi.com This approach helps in optimizing the scaffold to enhance potency and selectivity for specific biological targets.

| Analogue Type | Potential Biological Target/Application | Research Approach |

| Substituted Nitrobenzonitriles | Antimicrobial, Anti-inflammatory agents. smolecule.com | Synthesis and screening of derivative libraries. |

| Benzimidazole Derivatives | Antioxidants, Antibacterial agents. nih.gov | Modification of core structure and functional group analysis. |

| Quinazoline Hybrids | Antitumor agents (e.g., EGFR inhibitors). mdpi.com | Structure-based design and SAR studies. |

| General Benzonitrile Scaffolds | Kinase inhibitors (e.g., VEGFR-2). f1000research.com | In silico screening and computational repurposing. f1000research.com |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of this compound and its derivatives can be significantly enhanced by integrating modern technologies like flow chemistry and automated synthesis. These platforms offer superior control, safety, and efficiency compared to traditional batch processing. europa.eumdpi.com

Key advantages and future directions include:

Enhanced Safety and Control: Nitration reactions are highly exothermic and can pose safety risks in batch reactors. researchgate.net Flow chemistry systems, with their high surface-area-to-volume ratio, allow for rapid heat dissipation, preventing the formation of hot spots and enabling safer operation. europa.euresearchgate.net

Process Optimization and Scalability: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov This facilitates rapid optimization and can be scaled for the production of active pharmaceutical ingredients (APIs). mdpi.comnih.gov

Automated Library Synthesis: Automated flow synthesis platforms are ideal for creating large libraries of this compound analogues for drug discovery. nih.gov These systems can perform multi-step syntheses without the need to isolate intermediates, accelerating the discovery of new drug candidates. mdpi.comnih.gov

The application of flow chemistry has proven successful in the synthesis of various APIs and energetic materials, demonstrating its potential for producing nitro-aromatic compounds like this compound with improved reproducibility and safety. researchgate.netnih.gov

Exploration in Advanced Materials Science

The unique electronic and structural properties imparted by the nitro, methoxy, and nitrile functional groups make this compound and its derivatives interesting candidates for applications in materials science.

Future research could explore:

Organic Electronics: Benzonitrile derivatives have been investigated as components in materials for organic light-emitting diodes (OLEDs). For example, carbazole-benzonitrile compounds have been used as universal hosts for high-efficiency blue OLEDs. rsc.org The specific electronic properties of this compound could be harnessed in similar applications.

Crystal Engineering: The study of how molecules pack in a solid state is crucial for designing new materials. Research on related compounds like 3-nitrobenzonitrile (B78329) has detailed how intermolecular forces, such as π–π stacking, dictate the crystal structure. iucr.org Understanding these interactions in this compound could enable the design of crystalline materials with specific optical or electronic properties.

Pigments and Dyes: Nitro-aromatic compounds are often used as intermediates in the synthesis of pigments and dyes. bloomtechz.com The chromophoric nature of the nitro group combined with the other substituents on the benzene (B151609) ring suggests that derivatives of this compound could be explored for creating novel colorants.

Environmental and Green Chemistry Implications of Synthesis and Use

Aligning the synthesis and application of this compound with the principles of green chemistry is essential for sustainable development. Future research will increasingly focus on minimizing the environmental footprint of this compound.

Key considerations include:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. The hydration of nitriles to amides is an example of a 100% atom-economic reaction. researchgate.net

Use of Greener Solvents and Reagents: Many traditional organic syntheses rely on volatile and toxic solvents. Future methodologies will prioritize the use of environmentally benign solvents like water or deep eutectic mixtures. organic-chemistry.orgnih.gov Furthermore, replacing hazardous reagents, such as toxic metal cyanides, with biocatalytic or electrocatalytic systems is a key goal. organic-chemistry.orgrsc.orgnih.gov

Energy Efficiency: Developing synthetic processes that can be conducted at ambient temperature and pressure reduces energy consumption. wjpr.net Biocatalytic routes, which typically operate under mild conditions, are particularly advantageous in this regard. nih.gov

Waste Reduction: The principles of green chemistry emphasize the prevention of waste rather than treating it after it has been created. wjpr.net This involves selecting synthetic routes that are highly selective and avoid the use of protecting groups or other derivatization steps that generate additional waste.

By focusing on these principles, the chemical industry can develop sustainable processes for producing valuable compounds like this compound while protecting human health and the environment.

Q & A

Q. What are the optimal synthetic routes for 5-Methoxy-2-nitrobenzonitrile, and how can reaction conditions be optimized?

- Methodological Answer : A two-step approach is commonly employed:

Nitration : Introduce the nitro group into a methoxy-substituted benzonitrile precursor. Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize over-nitration.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product.

- Key Considerations :

- Monitor reaction progress via TLC or HPLC to detect intermediates.

- Optimize solvent polarity (e.g., dichloromethane for nitration) to enhance yield .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 65–75 | 95% |

| Purification | Ethyl acetate/hexane | 85–90 | >99% |

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- ¹H NMR : Look for aromatic protons (δ 7.5–8.5 ppm), methoxy singlet (δ ~3.9 ppm), and absence of NH₂ peaks.

- IR : Confirm nitrile stretch (~2230 cm⁻¹) and nitro symmetric/asymmetric vibrations (~1520/1350 cm⁻¹).

- Crystallography : Single-crystal X-ray diffraction (SHELX software) resolves molecular geometry. Use SHELXL for refinement, validating bond angles and nitro group orientation .

Q. What safety protocols are critical for handling this compound in the laboratory?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of nitrile/nitro compound vapors.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictory spectral data between synthetic batches be systematically resolved?

- Methodological Answer :

- Root Cause Analysis :

- Impurities : Trace by-products (e.g., des-nitro derivatives) via LC-MS.

- Solvent Residues : Check for residual DMF or THF using ¹³C NMR.

- Mitigation :

- Repurify via preparative HPLC (C18 column, acetonitrile/water gradient).

- Validate with high-resolution mass spectrometry (HRMS) for exact mass confirmation .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Model the electron-withdrawing effects of nitro and nitrile groups on aromatic ring reactivity (e.g., Hammett σ constants).

- Transition State Analysis : Use Gaussian or ORCA software to simulate Suzuki-Miyaura coupling pathways, assessing Pd coordination sites .

Q. How does the nitro group influence the compound’s application as a precursor for heterocyclic synthesis?

- Methodological Answer :

- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl converts nitro to NH₂, enabling cyclization to benzimidazoles or triazoles.

- Cyanation Retention : The nitrile group remains intact under mild reduction conditions, facilitating further functionalization .

Q. What strategies improve crystallinity for XRD analysis when the compound resists crystallization?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.